3-Ethoxy-N-pyridin-3-yl-benzamide
Description
Properties
IUPAC Name |
3-ethoxy-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-13-7-3-5-11(9-13)14(17)16-12-6-4-8-15-10-12/h3-10H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGNEWOZIATKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355263 | |
| Record name | 3-Ethoxy-N-pyridin-3-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5752-85-2 | |
| Record name | 3-Ethoxy-N-pyridin-3-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-pyridin-3-yl-benzamide typically involves the reaction of 3-aminopyridine with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-pyridin-3-yl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Ethoxy-N-pyridin-3-yl-benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-N-pyridin-3-yl-benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Methoxy : The ethoxy group in this compound increases hydrophobicity (higher Log P) compared to its 4-methoxy analog (Table 1). This may improve membrane permeability in drug design .
- Halogen Substituents: Fluorine and chlorine atoms (e.g., in and ) enhance electronegativity and influence molecular packing. For example, 3-Chloro-N-phenylbenzamide crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen-bonding networks .
- Heterocyclic Modifications : Compounds like and incorporate fused heterocycles (e.g., triazolo-oxadiazole), which can enhance binding to biological targets but may reduce solubility.
Q & A
Q. What are the key synthetic pathways for 3-Ethoxy-N-pyridin-3-yl-benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as coupling a pyridin-3-amine derivative with a substituted benzoyl chloride. Critical steps include:
- Bromination/Methoxylation : Introduction of ethoxy groups via nucleophilic substitution using reagents like bromine or dimethyl sulfate under controlled temperatures (80–120°C) .
- Amide Bond Formation : Reaction of 3-ethoxybenzoyl chloride with pyridin-3-amine in anhydrous dichloromethane or tetrahydrofuran (THF), catalyzed by triethylamine or lutidine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Q. How can the structural integrity of this compound be validated experimentally?
- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths, angles, and stereochemistry. Monoclinic systems (space group P2₁/c) are common for benzamides .
- Spectroscopic Analysis :
- 1H/13C NMR : Verify ethoxy group protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyridine ring protons (δ 8.2–9.0 ppm) .
- HPLC : Monitor purity (>98%) with a C18 column and UV detection at 254 nm .
Q. What preliminary biological screening methods are suitable for assessing its bioactivity?
- In Vitro Assays :
- Antimicrobial Activity : Disk diffusion assays against E. coli or S. aureus with MIC (minimum inhibitory concentration) determination .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Dose-Response Analysis : Fit data to sigmoidal curves using GraphPad Prism® to calculate IC₅₀ values .
Advanced Research Questions
Q. How can reaction mechanisms for ethoxy group substitution in this compound be elucidated?
- Kinetic Studies : Vary reaction temperature (25–80°C) and solvent polarity (DMF vs. THF) to track substitution rates via HPLC. Activation energy (Eₐ) can be derived from Arrhenius plots .
- Isotopic Labeling : Use ¹⁸O-labeled ethanol to trace oxygen migration during substitution, analyzed by mass spectrometry .
Q. What computational approaches predict its binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors (e.g., RORγt). Key parameters include:
- Grid Box Size : 25 ų centered on active sites .
- Scoring Functions : MM/GBSA for binding free energy estimation .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. How can contradictory bioactivity data from different assays be resolved?
- Statistical Validation : Apply ANOVA with post-hoc Fisher’s PLSD test to compare IC₅₀ values across assays. Ensure p < 0.05 for significance .
- Orthogonal Assays : Cross-validate cytotoxicity results using flow cytometry (apoptosis markers) and Western blotting (caspase-3 activation) .
Q. What strategies improve metabolic stability for in vivo studies?
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
- Replace labile ethoxy groups with cyclopropylmethoxy analogs .
- In Vitro ADME : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
Methodological Guidelines
Q. How to design a high-throughput screening (HTS) pipeline for derivatives?
- Library Synthesis : Parallel synthesis of 50–100 analogs via combinatorial chemistry, varying substituents on the benzamide and pyridine rings .
- Automated Assays :
- Fluorescence Polarization : Screen for kinase inhibition at 10 µM .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kₒₙ/kₒff) .
Q. What crystallographic challenges arise during structure determination?
Q. How to address low solubility in biological assays?
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
